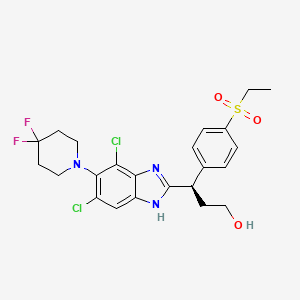

SHR168442

Description

Properties

Molecular Formula |

C23H25Cl2F2N3O3S |

|---|---|

Molecular Weight |

532.4 g/mol |

IUPAC Name |

(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol |

InChI |

InChI=1S/C23H25Cl2F2N3O3S/c1-2-34(32,33)15-5-3-14(4-6-15)16(7-12-31)22-28-18-13-17(24)21(19(25)20(18)29-22)30-10-8-23(26,27)9-11-30/h3-6,13,16,31H,2,7-12H2,1H3,(H,28,29)/t16-/m1/s1 |

InChI Key |

QZTWILLBUTYUEF-MRXNPFEDSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@@H](CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of SHR168442 in Th17 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR168442 is a novel, selective antagonist of the Retinoic acid-related orphan receptor gamma t (RORγt), a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound in Th17 cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Core Mechanism of Action: RORγt Antagonism

This compound functions as a potent antagonist of RORγt.[4] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity.[1][5] This leads to the suppression of the Th17 cell differentiation program and a subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2]

Impact on Th17 Signaling Pathway

The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade converges on the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[6] Phosphorylated STAT3 (p-STAT3) promotes the expression of RORγt, which then drives the transcription of genes associated with the Th17 lineage, including IL17A, IL17F, and IL23R.[6] this compound directly interferes with this pathway at the level of RORγt, thereby inhibiting the downstream expression of these key inflammatory mediators.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

| Assay | Cell Type | Parameter | IC50 Value | Reference |

| RORγ Transcriptional Activity | HEK293T cells | Inhibition of RORγ Luciferase Reporter | 15 ± 9 nM | [1] |

| IL-17A Secretion | Human PBMCs | Inhibition of IL-17A Production | 20 nM | [1] |

| IL-17A Secretion | Mouse Splenocytes | Inhibition of IL-17A Production | 54 ± 12 nM | [5] |

| IL-17 Gene Transcription | Th17 cells | Inhibition of Il17 Gene Expression | 15 nM | [6][7] |

Table 1: In Vitro Efficacy of this compound

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Th17 Cell Differentiation

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells, creating a model system to study the effects of this compound.

Materials:

-

Naïve CD4+ T Cell Isolation Kit

-

96-well flat-bottom tissue culture plates

-

Anti-human CD3 and anti-human CD28 antibodies

-

Recombinant human TGF-β1, IL-6, IL-23, and IL-1β

-

Anti-human IFN-γ and anti-human IL-4 antibodies

-

Complete RPMI-1640 medium

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.[3]

-

Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit.[3]

-

Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.

-

Th17 Differentiation Cocktail: Prepare a Th17 differentiation cocktail containing soluble anti-CD28 antibody (1 µg/mL), TGF-β1 (5-10 ng/mL), IL-6 (10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[3]

-

Treatment: Add this compound at desired concentrations to the appropriate wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

Flow Cytometry for Th17 Cell Analysis

This protocol allows for the quantification of Th17 cell populations by detecting the intracellular expression of IL-17A and RORγt.

Materials:

-

Differentiated Th17 cells (from protocol 3.1)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Brefeldin A or Monensin (Protein transport inhibitor)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against CD4, IL-17A, and RORγt

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Restimulation: Restimulate the differentiated Th17 cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.[8]

-

Surface Staining: Wash the cells with FACS buffer and stain for surface markers such as CD4 for 20-30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[3]

-

Intracellular Staining: Stain the cells with anti-human IL-17A and anti-human RORγt antibodies for 30 minutes at 4°C in the dark.[3]

-

Acquisition: Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to assess the activation of the STAT3 signaling pathway by detecting the levels of phosphorylated STAT3.

Materials:

-

Cell lysates from Th17 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-STAT3 (Tyr705) and total STAT3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Lysis: Lyse the Th17 cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

ELISA for IL-17A Quantification

This protocol quantifies the amount of secreted IL-17A in the cell culture supernatant.

Materials:

-

Cell culture supernatants from Th17 cell differentiation

-

Human IL-17A ELISA kit

Procedure:

-

Sample Collection: Collect the supernatant from the Th17 cell differentiation cultures.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[10] This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of IL-17A in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound demonstrates a clear and potent mechanism of action in Th17 cells through the direct antagonism of RORγt. This leads to the effective suppression of the Th17 transcriptional program and a significant reduction in the secretion of the pro-inflammatory cytokine IL-17A. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other RORγt antagonists in the context of Th17-mediated autoimmune and inflammatory diseases.

References

- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Human IL-17A ELISA Kit (ab216167) | Abcam [abcam.com]

The Role of RORγt Inhibition in Psoriasis Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be the dominant pathogenic pathway. Retinoid-related orphan receptor gamma t (RORγt), a ligand-dependent transcription factor, is the master regulator of Th17 cell differentiation and function, making it a prime therapeutic target. This guide provides an in-depth examination of the role of RORγt in the pathophysiology of psoriasis, the mechanism of its inhibition, and a review of the preclinical and clinical data for RORγt inhibitors. Detailed experimental protocols and structured data presentation are included to support research and development efforts in this area.

The RORγt/Th17 Signaling Axis in Psoriasis Pathophysiology

The pathogenesis of psoriasis involves a complex interplay between the innate and adaptive immune systems. A critical pathway involves the activation of dendritic cells (DCs), which produce IL-23.[1] This cytokine is essential for the survival and proliferation of Th17 cells, a subset of T helper cells implicated in numerous autoimmune diseases.[2]

Upon stimulation by IL-23 and other cytokines like IL-6, the JAK-STAT signaling pathway is activated in naive T cells, leading to the phosphorylation and dimerization of STAT3.[3][4] STAT3 homodimers then translocate to the nucleus and induce the expression of RORγt.[3] RORγt is the lineage-defining transcription factor for Th17 cells; it drives their differentiation and is essential for the transcription of a suite of pro-inflammatory genes.[5][6]

Key target genes of RORγt include those encoding for cytokines IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R), which creates a positive feedback loop.[3][4][7] These Th17-derived cytokines act directly on keratinocytes in the skin.[8] IL-17A and IL-17F, in particular, stimulate keratinocytes to produce chemokines (e.g., CXCL1, CXCL8, CCL20) and antimicrobial peptides, which recruit other immune cells like neutrophils, amplifying the inflammatory cascade.[8][9][10] IL-22 primarily drives the characteristic keratinocyte hyperproliferation seen in psoriatic plaques.[2] This entire cascade establishes and maintains the chronic inflammatory state of psoriasis.

Mechanism of RORγt Inhibition

Given its central role, RORγt is a highly attractive drug target for Th17-mediated diseases. Small molecule inhibitors have been developed that modulate its activity. These compounds are typically inverse agonists or antagonists that bind to the ligand-binding domain (LBD) of the RORγt protein.

The primary mechanism of RORγt inhibition involves altering the receptor's conformation to modulate its interaction with transcriptional co-regulators.[9]

-

Inhibition of Co-activator Recruitment: In its active state, RORγt recruits co-activator proteins (e.g., NCoA1, PGC1α) to the promoter regions of its target genes, initiating transcription. RORγt inhibitors prevent this interaction.[9][11]

-

Induction of Co-repressor Recruitment: Some inverse agonists actively promote the recruitment of co-repressor complexes (e.g., NCoR1, NCoR2) to the RORγt-bound DNA, which actively silences gene expression.[9][11]

By blocking the transcriptional activity of RORγt, these inhibitors effectively suppress the differentiation of Th17 cells and halt the production of key pro-inflammatory cytokines like IL-17A and IL-17F, thereby disrupting the inflammatory cycle that drives psoriasis.[9][12]

Preclinical and Clinical Evidence of RORγt Inhibition

The therapeutic potential of RORγt inhibition has been evaluated in numerous preclinical models and several clinical trials.

Preclinical Data

RORγt antagonists have demonstrated efficacy in various mouse models of psoriasis. Oral administration of inhibitors like A213 and others has been shown to significantly attenuate skin inflammation, reduce epidermal thickness (acanthosis), and decrease the infiltration of immune cells in both the IL-23-injection and the imiquimod (IMQ)-induced psoriasis models.[13][14] This clinical improvement is consistently associated with a significant reduction in the expression of IL-17A, IL-17F, and IL-22 in the affected skin and draining lymph nodes.[12][13]

| Compound | Assay/Model | Potency (IC50) | In Vivo Efficacy | Reference(s) |

| A213 | Human Th17 Differentiation | 4 nM | Attenuated skin inflammation in IL-23 and K5.Stat3C mouse models. | [9][13] |

| JNJ-54271074 | RORγt Reporter Assay | ~10 nM | Dose-dependent inhibition of IL-23-induced skin inflammation in mice. | [12] |

| TMP778 | RORγt Inverse Agonist Activity | Not specified | Suppressed imiquimod-induced cutaneous inflammation in mice. | [3] |

| SHR168442 | RORγt Inverse Agonist Activity | Not specified | Topical application reduced erythema, scaling, and thickening in IMQ model. | [15] |

| Unnamed Triazine Derivative | RORγt Dual FRET Assay | 22.9 nM | 50 mg/kg dose reduced total PASI by 57% in IMQ mouse model. | [14] |

Clinical Data

Several oral RORγt inhibitors have advanced to Phase I and II clinical trials for moderate-to-severe plaque psoriasis. While these agents have demonstrated proof-of-concept by reducing disease severity, their overall efficacy has been modest compared to established biologic therapies targeting IL-17 or IL-23 directly.[16] Furthermore, some programs have been discontinued due to safety concerns, such as reversible liver enzyme elevations, or limited efficacy.[16][17]

| Compound | Company | Phase | Dose(s) Studied | Key Efficacy Outcome (PASI 75 Response) | Reference(s) |

| BI 730357 | Boehringer Ingelheim | Phase II | 25, 50, 100, 200, 400 mg QD; 200 mg BID | 30% at 200 mg QD (Week 12) vs. 0% for placebo. | [16] |

| JTE-451 | Japan Tobacco/Takeda | Phase II | 100 mg, 200 mg | 33.3% (100mg) and 42.0% (200mg). | [9] |

| VTP-43742 | Vitae Pharmaceuticals | Phase IIa | 350 mg, 700 mg | 24% (350mg) and 30% (700mg) reduction in PASI vs. placebo. | [17] |

| AUR101 | Aurigene | Phase II | Not specified | Trial completed; results not fully published. | [18] |

| PF-06763809 | Pfizer | Phase I (Topical) | 0.23%, 0.8%, 2.3% | Not significantly different from vehicle in reducing skin infiltrate thickness. | [19] |

Key Experimental Methodologies

Standardized and reproducible assays are critical for the evaluation of RORγt inhibitors. Below are protocols for key in vivo and in vitro experiments.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used model that recapitulates many features of human psoriasis, including dependence on the IL-23/IL-17 axis.

-

Animals: BALB/c or C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Shave the dorsal skin of the mice one day prior to the first treatment.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back skin for 5-7 consecutive days.

-

Administer the test RORγt inhibitor (e.g., orally or intraperitoneally) daily, typically starting on Day 0 or Day 1, for the duration of the experiment. A vehicle control group is essential.

-

Monitor mice daily for signs of inflammation. Score erythema (redness), scaling, and skin thickness on a scale of 0 to 4 (0=none, 4=severe). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.

-

Measure back skin thickness daily using a caliper.

-

At the end of the study (e.g., Day 7), euthanize mice and collect skin and spleen/lymph nodes for analysis.

-

-

Analysis:

-

Histology: Process skin samples for H&E staining to measure epidermal thickness (acanthosis) and assess immune cell infiltration.

-

Gene Expression: Isolate RNA from skin tissue and perform qPCR to quantify mRNA levels of key cytokines (e.g., Il17a, Il17f, Il22) and inflammatory markers.

-

Flow Cytometry: Isolate cells from skin or lymph nodes to analyze the frequency of Th17 cells and other immune populations.

-

In Vitro Human Th17 Differentiation Assay

This assay assesses the direct effect of a compound on the differentiation of human Th17 cells.

-

Cell Source: Isolate CD4+ naive T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Procedure:

-

Culture naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

-

Add a "Th17-skewing" cytokine cocktail to the media, typically including IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

Add the test RORγt inhibitor at various concentrations (e.g., 1 nM to 10 µM) to the wells at the start of the culture. Include a DMSO vehicle control.

-

Culture the cells for 3-5 days.

-

For the final 4-6 hours of culture, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

-

Analysis:

-

Flow Cytometry: Perform intracellular staining for IL-17A to determine the percentage of differentiated Th17 cells. Calculate the IC50 value of the inhibitor based on the dose-response curve.

-

ELISA/Multiplex Assay: Collect culture supernatants before re-stimulation to measure the concentration of secreted IL-17A and other cytokines.[20][21]

-

RORγt Reporter Gene Assay

This cell-based assay is used in high-throughput screening to identify compounds that modulate RORγt transcriptional activity.

-

Cell Line: Use a suitable host cell line (e.g., HEK293T) that does not endogenously express RORγt.

-

Procedure:

-

Co-transfect the cells with two plasmids:

-

An expression vector encoding the RORγt protein (often fused to a GAL4 DNA-binding domain).

-

A reporter vector containing a promoter with ROR response elements (ROREs) or GAL4 upstream activating sequences, driving the expression of a reporter gene (e.g., luciferase).

-

-

Plate the transfected cells and add the test compounds at various concentrations.

-

Incubate for 18-24 hours.

-

-

Analysis:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase). A decrease in signal relative to the vehicle control indicates inhibitory activity. Calculate IC50 values.[12]

-

Conclusion and Future Perspectives

RORγt remains a compelling, albeit challenging, therapeutic target for psoriasis. Its position as the master regulator of the Th17 pathway offers a point of intervention that could, in theory, suppress multiple downstream pro-inflammatory cytokines simultaneously.[3] Preclinical models have unequivocally validated this approach, demonstrating potent anti-inflammatory effects.[13]

However, the clinical translation of oral RORγt inhibitors has been hampered by a therapeutic window that is narrower than that of highly effective and safe biologic agents. Modest efficacy and off-target safety concerns, particularly hepatotoxicity, have posed significant hurdles.[16][17] The systemic role of RORγt in other physiological processes, such as thymocyte development and gut immunity, necessitates highly specific and targeted inhibition.

Future strategies may focus on:

-

Topical Formulations: Developing potent, skin-restricted inhibitors to minimize systemic exposure and associated side effects, although initial attempts have shown limited success.[15][19]

-

Allosteric Inhibition: Designing inhibitors that bind to sites other than the highly conserved ligand-binding domain to achieve greater selectivity.[22]

-

Biomarker Development: Identifying pharmacodynamic biomarkers to track target engagement and predict clinical response in patients. RORγt and RORα signature genes could serve this purpose.[7][23]

References

- 1. The Cytokine Mediated Molecular Pathophysiology of Psoriasis and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Transcriptional regulation on effector T cells in the pathogenesis of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 7. RORγt and RORα signature genes in human Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Immunology of Psoriasis—Current Concepts in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]

- 15. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]

- 17. New Treatment Addressing the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review of the Clinical Trial Landscape in Psoriasis: An Update for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytokine Profiles and the Relationship of Disease Severity in Patients with Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Profiling Serum Cytokines and Anticytokine Antibodies in Psoriasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.plos.org [journals.plos.org]

- 23. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

SHR168442: A Topical RORγ Antagonist for the Modulation of the IL-17 Signaling Pathway in Psoriasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SHR168442, a novel, skin-restricted Retinoic acid receptor-related orphan receptor gamma (RORγ) antagonist. It details the mechanism of action of this compound in the context of the Interleukin-17 (IL-17) signaling pathway, a critical axis in the pathophysiology of psoriasis. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the evaluation of RORγ antagonists, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to support researchers and drug development professionals in the exploration of targeted topical therapies for inflammatory skin diseases.

Introduction to this compound and the IL-17 Signaling Pathway

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a dominant pathway in the pathogenesis of psoriasis.[2] Th17 cells, under the influence of IL-23, produce pro-inflammatory cytokines, most notably IL-17A.[2] IL-17A acts on keratinocytes, inducing the production of chemokines and other inflammatory mediators that recruit neutrophils and other immune cells, creating a self-amplifying inflammatory loop.[3]

Retinoic acid receptor-related orphan receptor gamma (RORγt), a nuclear receptor, is the master transcriptional regulator of Th17 cell differentiation and function.[2] By activating the transcription of the IL17A gene, RORγt is essential for the production of IL-17.[2] Consequently, antagonism of RORγt presents a promising therapeutic strategy for psoriasis and other IL-17-mediated diseases.

This compound is a novel, potent, and selective RORγ antagonist designed for topical administration.[2] Its skin-restricted exposure profile aims to minimize systemic side effects observed with orally administered RORγ antagonists.[2] This guide explores the preclinical data and methodologies used to characterize the inhibitory effect of this compound on the IL-17 signaling pathway.

Mechanism of Action of this compound

This compound functions as a direct antagonist of the RORγ nuclear receptor. Its mechanism of action involves binding to the ligand-binding domain (LBD) of RORγ, which induces a conformational change in the receptor.[2] This alteration prevents the recruitment of coactivator proteins necessary for the initiation of gene transcription.[2] By inhibiting the transcriptional activity of RORγ, this compound effectively suppresses the expression of RORγ target genes, including IL17A.[2] This leads to a reduction in the secretion of IL-17A and other pro-inflammatory cytokines from Th17 cells, thereby dampening the inflammatory cascade in the skin.[2]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below for ease of comparison.

Table 1: In Vitro Activity of this compound

| Assay | Target | Species | IC50 (nM) | Reference |

| LanthaScreen™ TR-FRET | RORγ Ligand Binding Domain | Human | 35 | [2] |

| IL-17 Secretion | IL-17 Production | Human PBMCs | 20 | [2] |

| Luciferase Reporter Assay | RORγ Transcriptional Activity | - | 15 ± 9 | [2] |

| IL-17 Secretion | IL-17 Production | Mouse Splenocytes | 54 ± 12 | [2] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Psoriasis

| Model | Treatment | Parameter | Result | Reference |

| Imiquimod-Induced | 8% this compound (topical) | Cumulative Score (Erythema, Scaling, Thickness) | Significant reduction vs. vehicle (p < 0.0001) | [2] |

| Imiquimod-Induced | 8% this compound (topical) | Skin Exposure (Day 8) | High skin concentration | [2] |

| Imiquimod-Induced | 8% this compound (topical) | Plasma Exposure (Day 8) | Low plasma concentration | [2] |

| IL-23-Induced | 8% this compound (topical) | Clinical Score | Significant reduction vs. vehicle (p < 0.001) | [2] |

| IL-23-Induced | 8% this compound (topical) | Skin Thickness | Reduction compared to vehicle | [2] |

| IL-23-Induced | 8% this compound (topical) | Serum IL-6 | Significant reduction vs. vehicle | [2] |

| IL-23-Induced | 8% this compound (topical) | Serum TNFα | Significant reduction vs. vehicle | [2] |

| IL-23-Induced | 8% this compound (topical) | Serum IL-17A | Significant reduction vs. vehicle | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

LanthaScreen™ TR-FRET RORγ Coactivator Assay

This assay quantifies the ability of a compound to disrupt the interaction between the RORγ Ligand-Binding Domain (LBD) and a fluorescently labeled coactivator peptide.

-

Principle: A terbium (Tb)-labeled anti-GST antibody binds to the GST-tagged RORγ LBD. A fluorescein-labeled coactivator peptide binds to the LBD. In the absence of an inhibitor, excitation of the terbium donor results in fluorescence resonance energy transfer (FRET) to the fluorescein acceptor. An antagonist disrupts the LBD-coactivator interaction, leading to a decrease in the FRET signal.[2][4]

-

Protocol:

-

Prepare a 2X working solution of GST-tagged RORγ LBD and a 4X working solution of fluorescein-labeled coactivator peptide in the appropriate assay buffer.

-

Serially dilute this compound in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations.

-

In a 384-well plate, add the test compound solution.

-

Add the RORγ LBD solution to the wells.

-

Add a mixture of the fluorescein-coactivator peptide and terbium anti-GST antibody.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the time-resolved fluorescence emission at 495 nm (terbium emission) and 520 nm (fluorescein emission) using a suitable plate reader with a 100 µs delay.

-

Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC50 value.

-

RORγ Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of RORγ in the presence of a test compound.

-

Principle: Cells are co-transfected with two plasmids: one expressing the RORγ receptor and another containing a luciferase reporter gene under the control of a RORγ-responsive promoter element. Activation of RORγ leads to the expression of luciferase. An antagonist will inhibit this process, resulting in a decreased luminescent signal.[2]

-

Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with a RORγ expression vector and a pGL4.29[luc2P/CRE/Hygro] vector containing a RORγ response element (RORE)-driven luciferase reporter.

-

After 24 hours, replace the medium with fresh medium containing serially diluted this compound. Ursolic acid can be used as a positive control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).

-

Normalize the luciferase activity to a measure of cell viability (e.g., CellTiter-Glo®).

-

Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

-

Mouse Th17 Cell Differentiation and IL-17 Production Assay

This assay assesses the effect of a compound on the differentiation of naive T cells into Th17 cells and their subsequent IL-17 production.

-

Principle: Naive CD4+ T cells are isolated from mouse spleens and cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies). The amount of IL-17 secreted into the culture supernatant is then quantified.

-

Protocol:

-

Isolate splenocytes from C57BL/6 mice.

-

Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit.

-

Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Add the Th17-polarizing cocktail, which typically includes IL-6, TGF-β, anti-IL-4, and anti-IFN-γ.

-

Add serially diluted this compound to the wells.

-

Culture the cells for 3-5 days at 37°C and 5% CO2.

-

Collect the culture supernatants and measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

-

Plot the IL-17A concentration against the compound concentration to determine the IC50 value.

-

Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model

This is a widely used animal model that recapitulates many features of human psoriasis.

-

Principle: Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and thickening, which is dependent on the IL-23/IL-17 axis.[5]

-

Protocol:

-

Use 8-10 week old BALB/c or C57BL/6 mice.

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back for 5-7 consecutive days.

-

Administer topical this compound (e.g., 2%, 4%, or 8% in a vehicle like Vaseline) or vehicle control to a separate group of mice daily, starting from the first day of imiquimod application.

-

Score the severity of the skin inflammation daily based on erythema, scaling, and thickness (each on a scale of 0-4). The cumulative score is the sum of these individual scores.

-

Measure skin thickness daily using a caliper.

-

At the end of the study, collect skin and blood samples for analysis of cytokine levels (e.g., by ELISA or qPCR) and histological examination.

-

IL-23-Induced Psoriasis-Like Skin Inflammation Mouse Model

This model directly activates the IL-23/IL-17 pathway to induce psoriatic-like inflammation.

-

Principle: Intradermal injection of IL-23 induces a localized inflammatory response characterized by epidermal hyperplasia and immune cell infiltration, which is highly dependent on IL-17.[6]

-

Protocol:

-

Use 8-10 week old BALB/c or C57BL/6 mice.

-

Administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL PBS) into the ear or shaved dorsal skin daily for 4-5 days.

-

Administer topical this compound or vehicle control daily.

-

Monitor and score the clinical signs of inflammation (erythema and thickness) daily.

-

At the end of the study, collect tissue and blood samples for cytokine analysis and histology.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imavita.com [imavita.com]

- 4. researchgate.net [researchgate.net]

- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 6. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]

An In-depth Technical Guide on the Selectivity Profile of SHR168442

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SHR168442, a novel Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) antagonist. The document details its inhibitory activity, off-target screening, and the experimental methodologies used for its characterization, offering valuable insights for professionals in drug development and related scientific fields.

Introduction to this compound

This compound is a potent and selective RORγ antagonist developed for the topical treatment of mild to moderate psoriasis.[1][2][3] As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ plays a crucial role in the inflammatory cascade, particularly through the modulation of Interleukin-17 (IL-17) production.[4][5][6] By inhibiting RORγ, this compound effectively suppresses the transcription of the IL-17 gene, leading to a reduction in IL-17 cytokine secretion and thereby mitigating psoriatic inflammation.[1][2][4] This compound was designed for skin-restricted exposure to minimize systemic side effects.[1][3]

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated through a series of in vitro assays. The following tables summarize the quantitative data on its inhibitory potency against its primary target, RORγ, and its selectivity against a related nuclear receptor, RORα, as well as a broader panel of off-target proteins.

Table 1: In Vitro Potency of this compound

| Target/Assay | Species | IC50 (nM) | Notes |

| RORγ Transcriptional Activity | Human | 15 ± 9 | Nuclear reporter assay.[1][4] |

| IL-17 Secretion Inhibition | Human | 20 | Measured in Peripheral Blood Mononuclear Cells (PBMCs).[1][4][7] |

| IL-17 Secretion Inhibition | Mouse | 54 ± 12 | Measured in splenocytes.[1][2] |

| RORγ Modulation | Human | 35 | General RORγ modulation.[8] |

Table 2: Selectivity Against RORα

| Target | Species | Activity | Concentration |

| RORα Reporter Activity | Not Specified | Little to no effect | Up to 10,000 nM |

This high degree of selectivity for RORγ over RORα is a critical attribute for minimizing potential off-target effects.[1]

Table 3: Off-Target Liability Assessment (SAFETYscan47 Panel)

| Panel | Number of Targets | Concentration Tested | Result |

| SAFETYscan47 | 47 | 3 µM | Inhibition of all targets was below 50%.[1] |

The SAFETYscan47 panel is a compilation of targets recommended by major pharmaceutical companies to assess potential off-target activities of drug candidates.[1] The results indicate a high degree of selectivity for this compound at a therapeutically relevant concentration.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

This biochemical assay was employed to assess the direct interaction of this compound with the RORγ ligand-binding domain (LBD).

-

Principle: The assay measures the disruption of the interaction between the RORγ LBD and a labeled coactivator peptide. The RORγ LBD is tagged with GST, which is then labeled with a terbium (Tb)-anti-GST antibody. A fluorescein-labeled coactivator peptide binds to the LBD. In the absence of an inhibitor, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the fluorescein acceptor. An antagonist, such as this compound, binds to the LBD, causing a conformational change that reduces the affinity for the coactivator peptide, leading to a decrease in the FRET signal.[1][2]

-

Procedure:

-

The GST-tagged RORγ LBD is incubated with the Tb-anti-GST antibody.

-

The fluorescein-labeled coactivator peptide and varying concentrations of this compound are added to the mixture.

-

After an incubation period, the Time-Resolved FRET (TR-FRET) signal is measured.

-

The IC50 value is determined by plotting the dose-response curve of this compound concentration versus the inhibition of the FRET signal.[1][2]

-

This cell-based assay was used to determine the functional antagonism of this compound on RORγ-mediated gene transcription and its selectivity over RORα.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ROR response elements (ROREs). Cells are engineered to express both the ROR receptor (γ or α) and this reporter construct. Activation of the ROR receptor leads to the expression of the reporter gene. An antagonist will inhibit this process, resulting in a reduced reporter signal.

-

Procedure:

-

HEK293T cells are co-transfected with plasmids expressing the RORγ or RORα receptor and the corresponding luciferase reporter construct.

-

The transfected cells are then treated with varying concentrations of this compound.

-

After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The IC50 value for RORγ inhibition is calculated from the dose-response curve. For selectivity, the activity against RORα is measured at a high concentration (up to 10,000 nM).[1] Ursolic acid and all-trans-retinoic acid (ATRA) were used as positive controls for the RORγ and RORα assays, respectively.[1][2]

-

This assay quantifies the inhibitory effect of this compound on the production of the key pro-inflammatory cytokine, IL-17.

-

Principle: This assay measures the amount of IL-17 secreted by immune cells (human PBMCs or differentiated mouse Th17 cells) in the presence of an inhibitor.

-

Procedure:

-

Human PBMCs:

-

Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors.

-

The cells are stimulated to produce IL-17.

-

The stimulated cells are then treated with different concentrations of this compound.

-

After 72 hours of incubation, the cell culture supernatant is collected.[1]

-

The concentration of IL-17 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

-

The IC50 value is determined from the dose-response curve.[1]

-

-

Mouse Splenocytes:

-

Spleen cells are harvested from mice.

-

The cells are cultured under conditions that promote differentiation into Th17 cells using a Th17 cell differentiation kit.[1]

-

The differentiating cells are treated with varying concentrations of this compound.

-

After 72 hours, the supernatant is collected, and the IL-17 concentration is quantified.[1]

-

The IC50 value is calculated.[1]

-

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with the characterization of this compound.

Caption: Mechanism of action of this compound in Th17 cells.

Caption: Experimental workflow for this compound selectivity profiling.

Conclusion

This compound demonstrates a highly potent and selective inhibitory profile against RORγ. The comprehensive in vitro characterization, including direct binding, functional antagonism, and broad off-target screening, confirms its specificity. These findings, coupled with its skin-restricted pharmacokinetic properties, underscore its potential as a targeted topical therapeutic for inflammatory skin conditions such as psoriasis. The detailed methodologies provided herein serve as a valuable resource for researchers engaged in the preclinical assessment of novel therapeutic agents.

References

- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Impact of SHR168442 on Keratinocyte Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR168442 is a novel, potent, and selective small-molecule antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2][3][4] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, a chronic autoimmune skin disease characterized by inflammation and keratinocyte hyperproliferation.[1][2] this compound is being developed as a topical treatment for mild to moderate psoriasis, with a design that ensures high skin exposure and low systemic absorption to minimize potential side effects.[1][2][3] This document provides an in-depth technical guide on the core mechanism by which this compound indirectly impacts keratinocyte proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target/Cell Type | Parameter | Value | Reference |

| RORγ Antagonist Activity | Human RORγ Ligand Binding Domain | IC₅₀ | 8 nM | [1] |

| RORγ Transcriptional Activity | HEK293T cells | IC₅₀ | 15 ± 9 nM | [1] |

| IL-17A Secretion Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC₅₀ | 20 nM | [1] |

| IL-17A Secretion Inhibition | Mouse Splenocytes | IC₅₀ | 54 ± 12 nM | [3] |

Table 2: In Vivo Efficacy of this compound in Psoriasis Mouse Models

| Model | Treatment | Parameter | Result | Reference |

| Imiquimod (IMQ)-Induced Psoriasis | 4% and 8% this compound topical application | Erythema, Scaling, and Thickness Scores | Significant dose-dependent reduction in scores compared to vehicle.[5] | [5] |

| IL-23-Induced Psoriasis | 4% and 8% this compound topical application | Clinical Scores | Significant dose-dependent reduction in clinical scores.[1] | [1] |

| Imiquimod (IMQ)-Induced Psoriasis | 8% this compound topical application | Skin Exposure vs. Plasma Exposure | High exposure in skin, low in plasma. | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen® TR-FRET RORγ Coactivator Assay

This assay quantifies the ability of this compound to inhibit the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.[6][7][8][9][10]

Materials:

-

RORγ-LBD-GST fusion protein

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (D22)

-

Test compound (this compound)

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the diluted compound to the assay plate.

-

Prepare a 2X mixture of RORγ-LBD-GST and Terbium-anti-GST antibody in assay buffer.

-

Add 10 µL of the protein-antibody mixture to the wells containing the compound.

-

Incubate for 1 hour at room temperature.

-

Prepare a 2X solution of Fluorescein-D22 coactivator peptide in assay buffer.

-

Add 10 µL of the coactivator peptide solution to the wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

-

Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC₅₀ value.

IL-17A Secretion Assay from Human PBMCs

This assay measures the inhibitory effect of this compound on the production of IL-17A by activated human immune cells.[11][12][13][14][15]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Cell stimulation cocktail (e.g., PMA and Ionomycin, or CytoStim)

-

Test compound (this compound)

-

Human IL-17A ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.

-

Prepare serial dilutions of this compound and add to the wells.

-

Add the cell stimulation cocktail to the wells to induce IL-17A production.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Plot the IL-17A concentration against the this compound concentration to calculate the IC₅₀ value.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This in vivo model is used to assess the efficacy of topical this compound in a psoriasis-like skin inflammation model.[16][17][18][19][20][21]

Animals:

-

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

Procedure:

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and right ear for 5-6 consecutive days.[16]

-

Topically apply the vehicle (e.g., Vaseline) or this compound formulated in the vehicle to the inflamed skin, typically starting on day 2 after the first IMQ application.

-

Monitor the mice daily for body weight and clinical signs of inflammation.

-

Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score reflects the overall disease severity.

-

At the end of the study, euthanize the mice and collect skin and blood samples for further analysis (e.g., histology, cytokine levels).

IL-23-Induced Psoriasis Mouse Model

This model evaluates the therapeutic effect of this compound in a more targeted, cytokine-driven model of psoriasis.[17][21][22][23][24]

Animals:

-

C57BL/6 mice (female, 8-10 weeks old)

Procedure:

-

Administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL PBS) into the ear pinna daily for 4 consecutive days.[23]

-

Topically apply the vehicle or this compound to the ear starting from day 0.

-

Measure ear thickness daily using a caliper.

-

At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory cytokine levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits RORγt in Th17 cells, reducing IL-17 secretion and its pro-proliferative signaling in keratinocytes.

Caption: Workflow for evaluating this compound's efficacy from in vitro assays to in vivo models and subsequent analysis.

Mechanism of Action on Keratinocyte Proliferation

Current evidence indicates that this compound impacts keratinocyte proliferation through an indirect mechanism, primarily by suppressing the production of IL-17A from Th17 cells.

Inhibition of the RORγt/IL-17 Axis

This compound acts as a potent antagonist of RORγt, the master regulator of Th17 cell differentiation and function.[1][2][3] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity.[1] This leads to a significant reduction in the expression of RORγt target genes, including IL17A and IL17F.[1][2][3] The decreased transcription results in lower secretion of IL-17A from Th17 cells, as demonstrated in studies using human PBMCs and mouse splenocytes.[1][3]

IL-17A-Mediated Keratinocyte Hyperproliferation

In the psoriatic microenvironment, elevated levels of IL-17A act directly on keratinocytes, which express the IL-17 receptor (a heterodimer of IL-17RA and IL-17RC).[25][26][27] The binding of IL-17A to its receptor triggers several downstream signaling pathways that collectively promote keratinocyte hyperproliferation and inhibit their normal differentiation, contributing to the thickened epidermis (acanthosis) characteristic of psoriatic plaques.[27][28][29]

Key signaling pathways activated by IL-17A in keratinocytes include:

-

TRAF4-ERK5 Axis: IL-17A stimulation leads to the recruitment of TRAF4 to the IL-17 receptor complex, which in turn activates the MEKK3-ERK5 signaling cascade.[30][31][32] This pathway promotes the expression of genes involved in cell proliferation, such as c-myc.[31]

-

PI3K/Akt Pathway and C/EBPα Downregulation: IL-17A can activate the PI3K/Akt signaling pathway, which leads to the downregulation of CCAAT/enhancer-binding protein alpha (C/EBPα).[25][33] C/EBPα is a negative regulator of cell proliferation; therefore, its suppression by IL-17A removes a brake on the cell cycle, leading to increased keratinocyte proliferation.[25][33]

-

STAT1/STAT3 Activation: IL-17A has been shown to upregulate the expression of Keratin 17 (K17), a hallmark of psoriasis, through STAT1- and STAT3-dependent mechanisms.[34] While K17 is primarily a structural protein, its overexpression is associated with the hyperproliferative state of psoriatic keratinocytes.

By reducing the amount of available IL-17A in the skin, this compound effectively dampens these pro-proliferative signals to keratinocytes. This leads to a normalization of keratinocyte turnover, a reduction in epidermal thickness, and an overall improvement in the clinical signs of psoriasis, as observed in the IMQ- and IL-23-induced mouse models.[1][5]

Conclusion

This compound is a promising topical RORγt antagonist that addresses the hyperproliferative state of keratinocytes in psoriasis through an indirect, yet highly effective, anti-inflammatory mechanism. By inhibiting the production of IL-17A from Th17 cells, this compound interrupts a key pathogenic cytokine axis, leading to a reduction in the downstream signaling events that drive keratinocyte hyperproliferation. The preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy with a favorable skin-restricted exposure profile, support the continued development of this compound as a targeted therapy for mild to moderate psoriasis.

References

- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. miltenyibiotec.com [miltenyibiotec.com]

- 15. Th17 cell frequency and IL-17A concentrations in peripheral blood mononuclear cells and vitreous fluid from patients with diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontierspartnerships.org [frontierspartnerships.org]

- 17. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 20. imavita.com [imavita.com]

- 21. researchgate.net [researchgate.net]

- 22. imavita.com [imavita.com]

- 23. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]

- 24. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. IL-17 promotes keratinocyte proliferation via the downregulation of C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interleukin-17A and Keratinocytes in Psoriasis [mdpi.com]

- 27. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. rupress.org [rupress.org]

- 32. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4-ERK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. IL-17 promotes keratinocyte proliferation via the downregulation of C/EBPα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the RORγ Modulatory Activity of SHR168442: Inverse Agonism vs. Antagonism

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Retinoid-related orphan receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are central to the pathogenesis of numerous autoimmune diseases, including psoriasis.[1] Consequently, RORγt has emerged as a high-priority therapeutic target. SHR168442 is a novel small molecule modulator of RORγt designed for the topical treatment of psoriasis.[2][3] While often termed an antagonist, its mechanism of reducing the constitutive activity of RORγt aligns with the definition of an inverse agonist. This technical guide provides an in-depth analysis of the in vitro and in vivo activity of this compound, detailing its biochemical potency, cellular function, and efficacy in preclinical models. We present quantitative data in structured tables, outline key experimental protocols, and use visualizations to clarify complex signaling pathways and mechanistic concepts.

The RORγt-Th17 Axis: A Prime Target in Autoimmunity

The interleukin-23 (IL-23)/Th17 signaling axis is a cornerstone of inflammatory and autoimmune disorders.[2][4] Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[5] The differentiation of these cells from naive T cells is driven by cytokines such as transforming growth factor-beta (TGF-β) and IL-6.[6]

The nuclear receptor RORγt is the definitive master regulator that programs the Th17 cell lineage.[1][6] Upon activation by upstream signals like STAT3, RORγt binds to the promoter regions of target genes, initiating the transcription of the signature Th17 cytokines.[7][8] The continued expression and function of RORγt are essential for maintaining the pathogenic activity of Th17 cells.[6] In psoriatic lesions, the infiltration of Th17 cells and the subsequent action of IL-17 on keratinocytes drive hyperproliferation, inflammation, and the characteristic disease phenotype.[4][9][10] This central role makes RORγt an attractive drug target for interrupting the inflammatory cascade at its source.[11]

References

- 1. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]

- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The psoriasis-associated IL-17A induces and cooperates with IL-36 cytokines to control keratinocyte differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of SHR168442 in Dermal Fibroblasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR168442 is a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). While the primary therapeutic focus of this compound has been on its immunomodulatory effects, particularly the inhibition of the Th17/IL-17 axis in inflammatory conditions like psoriasis, its direct and indirect effects on stromal cells such as dermal fibroblasts are of significant interest for understanding its complete mechanism of action in skin biology and pathology. This technical guide consolidates the current understanding and delineates the potential downstream targets and signaling pathways of this compound in dermal fibroblasts, based on the known functions of RORγ and its principal downstream cytokine, Interleukin-17 (IL-17).

Although direct experimental data on this compound in dermal fibroblasts is not yet publicly available, a robust body of literature on RORγ antagonism and IL-17 signaling in these cells allows for a well-grounded extrapolation of its likely effects. Dermal fibroblasts are known to express RORγ, making them potential direct targets for this compound. Furthermore, as key responders to the inflammatory milieu, they are significant indirect targets via the drug's suppression of Th17 cell activity.

I. Potential Direct Effects of this compound via RORγ Antagonism in Dermal Fibroblasts

RORγ is expressed in dermal fibroblasts and has been implicated in the regulation of fibrotic processes. Studies utilizing other RORγ antagonists, such as certain vitamin D3 derivatives, have demonstrated that antagonizing this receptor can directly impact fibroblast behavior. These effects are contingent on the functional presence of RORγ in the cells.

Key Downstream Effects of RORγ Antagonism:

-

Inhibition of Cell Proliferation: RORγ antagonists have been shown to inhibit the proliferation of dermal fibroblasts in a dose-dependent manner.

-

Suppression of Pro-Fibrotic Gene Expression: Antagonism of RORγ can curtail the expression of genes associated with fibrosis, including those involved in collagen synthesis.

-

Modulation of TGF-β1-Induced Collagen Synthesis: A critical function of RORγ antagonism in dermal fibroblasts is the inhibition of Transforming Growth Factor-beta 1 (TGF-β1)-induced collagen production.

Quantitative Data on RORγ Antagonist Effects in Dermal Fibroblasts

The following table summarizes the effects of noncalcemic vitamin D3 derivatives, which act as RORγ antagonists, on murine dermal fibroblasts.

| Compound | Concentration (nM) | Effect on Proliferation (% of Control) | Effect on TGF-β1-Induced Collagen Synthesis | Reference |

| 20(OH)D3 | 100 | Significant Decrease | Inhibition | [1] |

| 20,23(OH)2D3 | 100 | Significant Decrease | Inhibition | [1] |

| 1,20(OH)2D3 | 100 | Significant Decrease | Inhibition | [1] |

| 1,20,23(OH)3D3 | 100 | Significant Decrease | Inhibition | [1] |

II. Potential Indirect Effects of this compound via IL-17 Pathway Inhibition

A primary mechanism of this compound is the suppression of IL-17 production by Th17 cells. Dermal fibroblasts are highly responsive to IL-17A, expressing its receptors (IL-17RA and IL-17RC). Therefore, by reducing IL-17A levels in the dermal microenvironment, this compound is predicted to modulate a wide array of downstream signaling events in fibroblasts.

Key Downstream Effects of IL-17A Signaling Inhibition:

-

Reduction of Pro-inflammatory Mediators: Inhibition of IL-17 signaling is expected to decrease the production of pro-inflammatory chemokines and cytokines by dermal fibroblasts, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2]

-

Modulation of Extracellular Matrix (ECM) Remodeling: IL-17A signaling induces the production of Matrix Metalloproteinase-1 (MMP-1).[2] Consequently, this compound may indirectly regulate ECM turnover by reducing MMP-1 expression.

-

Impact on Collagen Deposition: The direct effect of IL-17A on collagen production is reported to be minimal.[2] However, the cytokine milieu produced by Th17 cells (including TNF and IFN-γ) can strongly inhibit collagen production.[2] There is also evidence for an anti-fibrotic role of IL-17A through the upregulation of miR-129-5p, leading to decreased levels of Connective Tissue Growth Factor (CTGF) and collagen α1(I).[2]

-

Decreased Neutrophil Recruitment: IL-17 signaling in dermal fibroblasts is a critical driver of neutrophil recruitment to the skin via the expression of chemokines such as CXCL1, CXCL2, CXCL5, and CXCL12.[3][4] By inhibiting this pathway, this compound would be expected to reduce neutrophil infiltration.

Quantitative Data on IL-17A Effects in Dermal Fibroblasts

The following table summarizes the dose-dependent effects of recombinant IL-17A on the production of various mediators by human dermal fibroblasts.

| Mediator | IL-17A Concentration (ng/mL) | Fold Increase (Protein Level) | Reference |

| MCP-1 | 10 | ~2-fold | [2] |

| 30 | ~3-fold | [2] | |

| 100 | ~4-fold | [2] | |

| IL-8 | 10 | ~3-fold | [2] |

| 30 | ~5-fold | [2] | |

| 100 | ~7-fold | [2] | |

| MMP-1 | 10 | ~1.5-fold | [2] |

| 30 | ~2.5-fold | [2] | |

| 100 | ~3.5-fold | [2] | |

| Type I Collagen | 10 - 100 | No significant change | [2] |

III. Signaling Pathways

A. RORγ-Mediated Signaling in Dermal Fibroblasts

The direct downstream signaling of RORγ in dermal fibroblasts, particularly in the context of fibrosis, is an active area of research. The current understanding points to a role for RORγ in modulating the cellular response to pro-fibrotic stimuli like TGF-β1.

B. IL-17A Signaling in Dermal Fibroblasts

Upon binding to its heterodimeric receptor (IL-17RA/RC) on the surface of dermal fibroblasts, IL-17A initiates a signaling cascade that leads to the activation of key transcription factors.

IV. Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the downstream effects of RORγ antagonism and IL-17 signaling in dermal fibroblasts.

A. Dermal Fibroblast Isolation and Culture

-

Source: Human or murine skin biopsies.

-

Protocol:

-

Mince skin tissue into small fragments.

-

Digest with collagenase (e.g., 1-2 mg/mL) in a suitable medium (e.g., DMEM) for several hours at 37°C.

-

Filter the cell suspension to remove undigested tissue.

-

Centrifuge the filtrate to pellet the cells.

-

Resuspend the pellet and culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Fibroblasts are identified by their characteristic spindle-shaped morphology and are used between passages 3 and 8.

-

B. Quantification of Cytokine and Chemokine Production (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins in cell culture supernatants.

-

Protocol:

-

Seed dermal fibroblasts in multi-well plates and allow them to adhere.

-

Starve cells in serum-free or low-serum medium.

-

Treat cells with recombinant IL-17A or other stimuli for a specified time (e.g., 48 hours).

-

Collect the culture supernatants.

-

Perform ELISA for target proteins (e.g., MCP-1, IL-6, IL-8) using commercially available kits according to the manufacturer's instructions.

-

C. Analysis of Signaling Pathway Activation (Western Blot)

-

Principle: Western blotting is used to detect the phosphorylation and thus activation of specific signaling proteins within the cell.

-

Protocol:

-

Treat cultured fibroblasts with stimuli (e.g., IL-17A) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., phospho-p38, total-p38, phospho-JNK, total-JNK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensity using densitometry.

-

D. Gene Expression Analysis (Quantitative PCR - qPCR)

-

Principle: qPCR is used to measure the relative changes in mRNA levels of target genes.

-

Protocol:

-

Treat fibroblasts with the compound of interest.

-

Isolate total RNA using a suitable kit (e.g., RNeasy).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers for target genes (e.g., COL1A1, IL6, CXCL1) and a reference gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

V. Summary and Future Directions

The available evidence strongly suggests that this compound, through its antagonism of RORγ, has the potential to exert significant effects on dermal fibroblasts, both directly and indirectly. The direct pathway likely involves the inhibition of fibroblast proliferation and pro-fibrotic responses. The indirect pathway, mediated by the suppression of IL-17A, is predicted to dampen the pro-inflammatory phenotype of fibroblasts, reducing the production of inflammatory mediators and neutrophil-attracting chemokines.

Future research should focus on directly investigating the effects of this compound on primary human dermal fibroblasts. Key experiments would include:

-

Confirming the expression of RORγ in human dermal fibroblasts.

-

Assessing the impact of this compound on fibroblast proliferation, migration, and collagen synthesis, particularly in the context of TGF-β1 stimulation.

-

Evaluating the ability of this compound to block IL-17A-induced gene and protein expression in fibroblasts.

-

Utilizing transcriptomic approaches (e.g., RNA-sequencing) to obtain an unbiased view of the downstream gene networks regulated by this compound in dermal fibroblasts.

Such studies will be crucial for a comprehensive understanding of the therapeutic potential of this compound in inflammatory and fibrotic skin diseases.

References

- 1. Antifibrogenic Activities of CYP11A1-derived Vitamin D3-hydroxyderivatives Are Dependent on RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Th17 cells favor inflammatory responses while inhibiting type I collagen deposition by dermal fibroblasts: differential effects in healthy and systemic sclerosis fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

Methodological & Application

Application Notes and Protocols for SHR168442 in an Imiquimod-Induced Psoriasis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of SHR168442, a novel topical RORγ antagonist, in a preclinical imiquimod-induced psoriasis mouse model. This guide is intended for researchers in immunology, dermatology, and pharmacology to assess the therapeutic potential of this compound for psoriasis.

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by erythematous plaques with silvery scales. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Retinoid-related orphan receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation and function, making it a promising therapeutic target.[1][2][3] this compound is a potent and selective RORγ antagonist designed for topical administration.[1][3][4] It has demonstrated significant efficacy in reducing psoriasis-like skin inflammation in mouse models by inhibiting the production of pro-inflammatory cytokines such as IL-17A, IL-6, and TNFα.[1][5][6] The imiquimod-induced psoriasis model in mice is a widely used and well-established preclinical model that recapitulates many of the key histopathological and immunological features of human psoriasis.[7][8][9][10][11]

Signaling Pathway of this compound in Psoriasis

The therapeutic effect of this compound is mediated through the inhibition of the RORγt transcription factor. In the context of psoriasis, this leads to the downregulation of the IL-23/Th17 signaling pathway.

Experimental Protocol

This protocol outlines the induction of psoriasis-like skin inflammation in mice using imiquimod and the subsequent topical treatment with this compound.

Materials

-

Imiquimod Cream: Commercially available 5% imiquimod cream (e.g., Aldara™).[11][12][13]

-

This compound Formulation: this compound compounded in a suitable vehicle (e.g., Vaseline) at desired concentrations (e.g., 2%, 4%, 8%).[1][5]

-

Vehicle Control: The same vehicle used for this compound formulation (e.g., Vaseline).[5]

-

Calipers: For measuring ear and skin thickness.

-

Scoring System: Psoriasis Area and Severity Index (PASI) adapted for mice.

Experimental Workflow

Procedure

-

Acclimatization and Hair Removal (Day -1):

-

Allow mice to acclimatize to the housing conditions for at least one week.

-

Anesthetize the mice and shave a designated area on the upper back.

-

Apply a depilatory cream to the shaved area to remove any remaining hair, then rinse thoroughly with water.[13]

-

-

Psoriasis Induction (Day 0-5):

-

Treatment with this compound (Day 0-5):

-

Divide the mice into treatment groups (n=8-10 per group).

-

Approximately 2-4 hours after imiquimod application, topically administer the this compound formulation or vehicle control to the inflamed back skin.

-

-

Clinical Assessment (Daily):

-

Monitor and score the severity of the skin inflammation daily using a modified PASI score, assessing erythema (redness), scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[8][9] The cumulative score represents the overall disease severity.

-

Measure the thickness of the back skin and ears daily using calipers.

-

Record the body weight of each mouse daily.

-

-

Endpoint Analysis (Day 6):

-

Euthanize the mice and collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Collect skin and spleen samples for cytokine analysis (e.g., ELISA, qPCR) to measure the levels of IL-17A, IL-6, and TNFα.

-

Blood samples can be collected for pharmacokinetic analysis of this compound.

-

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Species | IC50 |

| RORγ Transcriptional Activity | Human | 15 ± 9 nM |

| IL-17 Secretion from PBMCs | Human | 20 nM |

| IL-17 Secretion from Splenocytes | Mouse | 54 ± 12 nM |

| Data synthesized from published preclinical findings.[1][5] |

Table 2: Efficacy of Topical this compound in Imiquimod-Induced Psoriasis Mouse Model

| Treatment Group | Cumulative PASI Score (Day 6) | Ear Thickness (mm, Day 6) | Skin IL-17A Levels (pg/mL) |

| Naive | 0.5 ± 0.2 | 0.20 ± 0.02 | 50 ± 15 |

| Vehicle | 8.5 ± 1.0 | 0.45 ± 0.05 | 800 ± 100 |

| This compound (2%) | 6.0 ± 0.8 | 0.38 ± 0.04 | 550 ± 80 |

| This compound (4%) | 4.2 ± 0.6 | 0.30 ± 0.03 | 300 ± 50 |

| This compound (8%) | 2.5 ± 0.5 | 0.25 ± 0.03 | 150 ± 40 |

| Values are representative and may vary between studies. Data presented as mean ± SEM.[1][5] |

Table 3: Pharmacokinetic Profile of Topical this compound (8%) on Day 8

| Tissue | Concentration |

| Diseased Skin | High (ng/g) |

| Plasma | Low (ng/mL) |